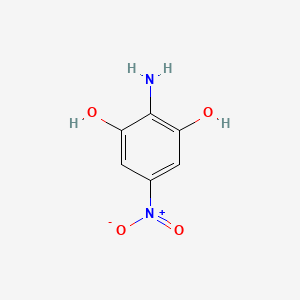

2-Amino-5-nitrobenzene-1,3-diol

Description

2-Amino-5-nitrobenzene-1,3-diol is a nitroaromatic compound featuring a benzene ring substituted with hydroxyl groups at positions 1 and 3, an amino group at position 2, and a nitro group at position 4. This unique arrangement of electron-withdrawing (nitro) and electron-donating (amino, hydroxyl) groups imparts distinct chemical reactivity and physical properties. For instance, nitro groups can be introduced via nitration reactions, while amino groups may be generated through the reduction of nitro precursors using agents like SnCl₂·2H₂O . The compound’s instability under alkaline conditions, akin to reduced diamines in , may necessitate immediate derivatization after synthesis .

Properties

CAS No. |

88172-85-4 |

|---|---|

Molecular Formula |

C6H6N2O4 |

Molecular Weight |

170.12 g/mol |

IUPAC Name |

2-amino-5-nitrobenzene-1,3-diol |

InChI |

InChI=1S/C6H6N2O4/c7-6-4(9)1-3(8(11)12)2-5(6)10/h1-2,9-10H,7H2 |

InChI Key |

YGGCPTAGDMOWGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

5-Aminobenzene-1,3-diol Hydrochloride (C₆H₈ClNO₂)

- Structure: Differs from the target compound by the absence of a nitro group and the presence of an amino group at position 5.

- Properties : As a hydrochloride salt, it exhibits enhanced stability compared to free amines. Technical-grade specifications indicate a molecular weight of 161.59 g/mol and applications in pharmaceutical intermediates .

- Synthesis : Likely involves direct amination or reduction of nitro precursors, stabilized as hydrochloride salts to prevent decomposition .

5-Butylbenzene-1,3-diol (C₁₀H₁₄O₂)

- Structure: Features a butyl group at position 5 instead of amino/nitro groups.

- Properties: The hydrophobic butyl chain increases lipophilicity, contrasting with the polar nitro and amino groups in the target compound. Synthesized via Wittig reaction and subsequent deprotection, demonstrating stability in non-polar solvents .

- Applications: Used in cannabinoid analog synthesis, highlighting the role of substituents in directing biological activity .

2-Azido-1,3-diiodo-5-nitrobenzene (C₆H₂I₂N₄O₂)

- Structure : Contains azide and iodine substituents, introducing steric bulk and photolability.

- Properties: The nitro group at position 5 is retained, but iodine and azide groups enhance molecular weight (447.90 g/mol) and reactivity.

4-(Substituted)-5-Fluorobenzene-1,2-diamine (C₆H₆FN₂)

- Structure: Amino groups at positions 1 and 2, with a fluorine substituent at position 5.

- Synthesis: Nitro reduction using SnCl₂·2H₂O under reflux, yielding unstable diamines requiring immediate use . This parallels challenges in handling the target compound’s amino-nitro system.

Research Findings and Implications

- Reactivity: The nitro group in 2-amino-5-nitrobenzene-1,3-diol may undergo reduction to form diamines, analogous to , but steric hindrance from hydroxyl groups could slow reactivity .

- Stability: Hydroxyl and amino groups increase solubility in polar solvents but may promote degradation under oxidative or alkaline conditions, as seen in unstable diamines .

- Synthetic Challenges: Multi-step synthesis requiring precise control of substituent positions, as demonstrated in cannabinoid precursor synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.